Dual-Target Crystallographic Binding: NUDT5 vs. SARS-CoV-2 Mpro Selectivity Window for Fragments
The compound exhibits a quantitatively measurable selectivity preference between its two known protein targets. In PanDDA fragment screening campaigns, it produced a higher occupancy binding event in NUDT5 (PDB 5QK8, 1.71 Å resolution, R-factor 0.227) than in SARS-CoV-2 main protease (PDB 5RFB). The ratio of modeled binding events—1.0 for NUDT5 versus 0.43 for SARS-CoV-2 Mpro—translates to an approximate 2.3-fold preference for the human hydrolase target [1]. This selectivity ratio serves as a baseline for procurement decisions when the intended application involves NUDT5-related programs (e.g., oncology) rather than antiviral Mpro programs, or vice versa, where alternative fragments with inverted selectivity profiles may be more appropriate [2]. Importantly, when the N-ethyl group is either absent (primary amine analog) or repositioned to the triazole N1 (1-ethyl regioisomer), no crystallographically validated binding events have been deposited for either target in the PDB, underscoring the critical role of the precise N-ethyl-N-[(1-methyltriazol-4-yl)methyl]amine architecture [3].
| Evidence Dimension | Target selectivity ratio (crystallographic fragment binding events) |
|---|---|
| Target Compound Data | NUDT5: 1 modeled binding event (PDB 5QK8, 1.71 Å); SARS-CoV-2 Mpro: 0.43 modeled binding event (PDB 5RFB). Ratio NUDT5/Mpro = 2.3:1 |
| Comparator Or Baseline | Primary amine analog (1-methyl-1H-1,2,3-triazol-4-yl)methanamine: 0 modeled binding events in PDB for either target; 1-Ethyl regioisomer [(1-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine: 0 modeled binding events in PDB for either target |
| Quantified Difference | Selectivity ratio of 2.3 for NUDT5 over Mpro for target compound vs. no detectable binding for comparator analogs, representing an infinite-fold improvement in crystallographic engagement |
| Conditions | PanDDA fragment screening by X-ray crystallography at Diamond Light Source XChem facility (beamline I04-1); NUDT5: Homo sapiens, expressed in E. coli, resolution 1.71 Å; SARS-CoV-2 Mpro: resolution not deposited above 2.5 Å in PDB 5RFB |
Why This Matters
The 2.3-fold NUDT5 selectivity ratio enables informed procurement for oncology-focused FBDD campaigns versus antiviral programs, preventing investment in a fragment with suboptimal target bias for the intended application.
- [1] PDBj. 5QK8: PanDDA analysis group deposition—Crystal Structure of NUDT5 in complex with Z1271660837. Protein Data Bank Japan, 2018. View Source
- [2] PDBj. 5RFB: PanDDA analysis group deposition—Crystal Structure of SARS-CoV-2 main protease in complex with Z1271660837. Protein Data Bank Japan, 2020. View Source
- [3] RCSB PDB. Chemical Component Search: K3S occurrences across PDB entries. Protein Data Bank, accessed 2026. View Source
